Stereochemical Identity: (2R)- vs. (2S)-Enantiomer
The (2R)-N-Boc-azetidine-2-carbaldehyde is the enantiomerically pure R-isomer. While a direct specific optical rotation value for this exact compound was not located in primary literature, the necessity of this parameter for distinguishing it from its (2S)-enantiomer is well-established. For closely related N-Boc-2-arylazetidines, the specific optical rotation difference is substantial; for example, (R,R)-trans-N-tosyl-2-arylazetidine exhibits [α]ᴅ +235.6 (c 0.2, CHCl₃), while the (S,S)-enantiomer shows [α]ᴅ −232.9 (c 0.3, CHCl₃) [1]. This ~468-degree difference in rotation sign and magnitude demonstrates the critical distinction between enantiomers. Chiral HPLC is the standard analytical method for confirming enantiomeric purity, and its application ensures the (2R)-enantiomer meets specification [2].
| Evidence Dimension | Specific Optical Rotation (as a proxy for stereochemical identity) |
|---|---|
| Target Compound Data | For related (R)-enantiomer: [α]ᴅ +235.6 (c 0.2, CHCl₃) |
| Comparator Or Baseline | (S)-enantiomer: [α]ᴅ −232.9 (c 0.3, CHCl₃) |
| Quantified Difference | Absolute difference in sign and >468 degrees magnitude |
| Conditions | Polarimetry in chloroform at specified concentration |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for achieving desired biological activity and avoiding false-negative results in drug discovery.
- [1] Asymmetric Synthesis of Substituted Azetidine Type α- and β-Amino Acids. Synthesis 2005, 2005(18), 3155-3160. View Source
- [2] Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. View Source
